An In-depth Technical Guide to 4,4'-Methylenedibenzonitrile
An In-depth Technical Guide to 4,4'-Methylenedibenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-Methylenedibenzonitrile, a key intermediate in organic synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and its relevance in pharmaceutical development, supported by spectroscopic analysis and safety information.
Core Properties of 4,4'-Methylenedibenzonitrile
4,4'-Methylenedibenzonitrile, also known as 4,4'-dicyanodiphenylmethane, is an aromatic nitrile with the chemical formula C₁₅H₁₀N₂.[1] It is characterized by two benzonitrile units linked by a methylene bridge.[1] At room temperature, it exists as a white to off-white solid.[1] Its symmetric structure results in a simplified pattern in its nuclear magnetic resonance (NMR) spectra.[1]
Quantitative Data Summary
The key physical and chemical properties of 4,4'-Methylenedibenzonitrile are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 10466-37-2 |
| Molecular Formula | C₁₅H₁₀N₂ |
| Molecular Weight | 218.25 g/mol [1] |
| Melting Point | 167 - 175 °C |
| Boiling Point (Predicted) | 410.6 ± 38.0 °C |
| Density (Predicted) | 1.17 ± 0.1 g/cm³ |
| Solubility | Slightly soluble in Chloroform |
| Appearance | White to Off-White Solid |
Synthesis of 4,4'-Methylenedibenzonitrile
The most common synthetic route to 4,4'-Methylenedibenzonitrile is a two-step process commencing with the benzylic bromination of 4-methylbenzonitrile, followed by a coupling reaction.[1]
Experimental Protocols
Step 1: Synthesis of 4-(bromomethyl)benzonitrile via Wohl-Ziegler Bromination
This initial step involves the free-radical bromination of 4-methylbenzonitrile at the benzylic position using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
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Materials:
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4-methylbenzonitrile
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N-bromosuccinimide (NBS)
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2,2'-Azobisisobutyronitrile (AIBN)
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Dry Carbon Tetrachloride (CCl₄)
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzonitrile (1.0 g, 8.32 mmol) in 30 mL of dry CCl₄.[2]
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To this solution, add N-bromosuccinimide (1.77 g, 10 mmol) and a catalytic amount of AIBN.[2]
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Heat the reaction mixture to reflux and maintain for 8 hours.[2]
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Upon completion, cool the mixture and filter to remove the succinimide byproduct.[2]
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Concentrate the filtrate under reduced pressure.[2]
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Allow the concentrated solution to stand overnight for recrystallization.[2]
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Collect the crystalline product, 4-(bromomethyl)benzonitrile, by filtration and dry. The expected yield is approximately 90%.[2]
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Step 2: Synthesis of 4,4'-Methylenedibenzonitrile
While several coupling strategies can be envisioned, a common approach involves the reaction of the benzylic bromide with a suitable nucleophile. An alternative, though indirect, route involves the conversion of a related aniline to the nitrile.
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Materials:
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bis(3,5-diethyl-4-iodophenyl)methane (as an illustrative precursor for a related synthesis)
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Copper(I) cyanide (CuCN)
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Dimethylformamide (DMF)
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-
Procedure (Illustrative for a related compound):
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In a reaction vessel, dissolve bis(3,5-diethyl-4-iodophenyl)methane in DMF.[3]
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Add copper(I) cyanide to the solution.[3]
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Heat the reaction mixture to 180°C for 1 hour.[3]
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After cooling, the reaction mixture is worked up to isolate the desired dinitrile product. This would typically involve quenching the reaction, extraction, and purification by chromatography or recrystallization.
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Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and confirmation of 4,4'-Methylenedibenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is characterized by two main regions. The aromatic protons appear as a pair of doublets, typically between δ 7.2 and 7.7 ppm. The two protons of the central methylene bridge are chemically equivalent and present as a sharp singlet in the range of δ 4.0 to 4.3 ppm.[1]
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¹³C NMR: Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum shows a simplified set of signals. Four distinct signals are expected for the aromatic carbons, with the carbon atom directly attached to the nitrile group appearing around δ 110-112 ppm.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of 4,4'-Methylenedibenzonitrile. The molecular ion peak (M⁺) is observed at an m/z ratio of 218, corresponding to the molecular formula C₁₅H₁₀N₂.[1] The primary fragmentation pattern involves the cleavage of the C-C bond at the benzylic position.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 4,4'-Methylenedibenzonitrile is expected to show characteristic absorption bands for the nitrile and aromatic functional groups.
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Nitrile (C≡N) stretch: A sharp, medium-intensity band is anticipated in the region of 2260-2240 cm⁻¹.
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Aromatic C-H stretch: Bands are expected in the region of 3100-3000 cm⁻¹.
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Aromatic C=C stretch: Multiple bands of varying intensity are expected between 1600-1475 cm⁻¹.
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Aliphatic C-H stretch: Absorptions corresponding to the methylene group will appear between 3000-2850 cm⁻¹.
Role in Drug Development and Organic Synthesis
4,4'-Methylenedibenzonitrile is a valuable building block in organic synthesis.[1] Its primary significance in the pharmaceutical industry is as a known impurity in the synthesis of Letrozole, an aromatase inhibitor used in the treatment of breast cancer.[1] The benzonitrile moieties can be further elaborated into other functional groups, making this compound a versatile precursor for more complex molecules.
Safety and Handling
4,4'-Methylenedibenzonitrile should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Information
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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It is recommended to consult the full Safety Data Sheet (SDS) before handling this compound.
Visualized Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway for 4,4'-Methylenedibenzonitrile.
Caption: Analytical workflow for product characterization.
